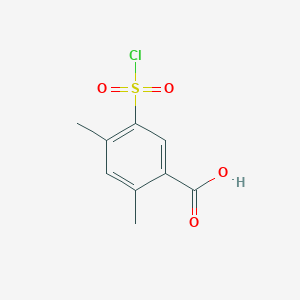![molecular formula C13H8ClNO5 B3024904 4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid CAS No. 359618-41-0](/img/structure/B3024904.png)
4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid
Overview
Description
4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid is an organic compound with the molecular formula C13H8ClNO5 It is characterized by the presence of a chloro-substituted benzoic acid moiety linked to a furan ring via a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoic acid to introduce the nitro group. This is followed by a condensation reaction with 2-furylacetaldehyde under basic conditions to form the nitrovinyl linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards for purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrovinyl group can be reduced to an amine or hydroxylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.
Major Products Formed
Reduction: Formation of 4-amino-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid involves its interaction with specific molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3,5-dinitrobenzoic acid
- 4-Chloro-3-nitro-5-sulfamoylbenzoic acid
Uniqueness
4-Chloro-3-{5-[(E)-2-nitrovinyl]-2-furyl}benzoic acid is unique due to its combination of a chloro-substituted benzoic acid moiety and a nitrovinyl-linked furan ring. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-chloro-3-[5-(2-nitroethenyl)furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-3-1-8(13(16)17)7-10(11)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZKANLQMXHBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395216 | |
| Record name | AC1MWHNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359618-41-0 | |
| Record name | AC1MWHNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3024838.png)


![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)
![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)
